

# Application of DNA Intercalator 3 in Real-Time PCR (qPCR)

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## Compound of Interest

Compound Name: DNA intercalator 3

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

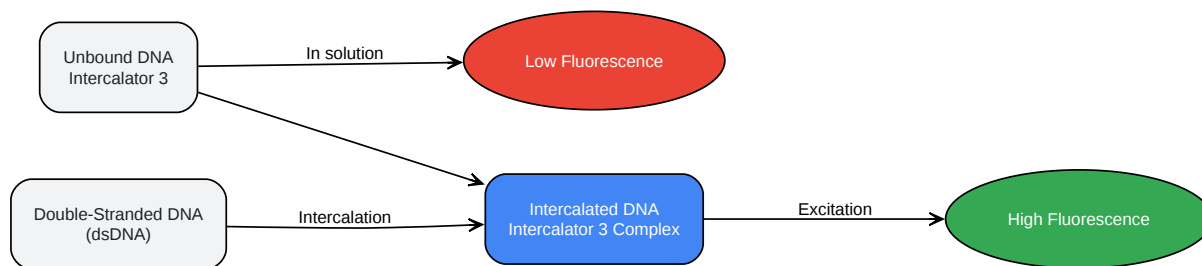
Real-time Polymerase Chain Reaction (qPCR) is a powerful technique for the sensitive and specific quantification of nucleic acids.<sup>[1][2]</sup> One of the common methods for DNA quantification in qPCR is the use of DNA intercalating dyes.<sup>[1][2][3]</sup> This document provides detailed application notes and protocols for the use of "**DNA Intercalator 3**," a next-generation fluorescent dye designed for high-performance real-time PCR.

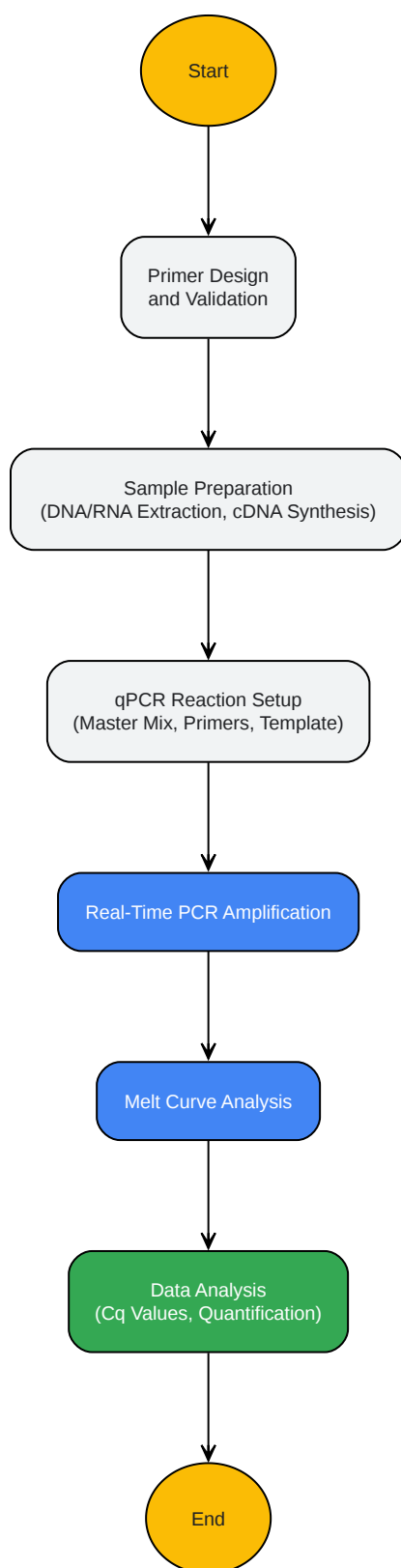
**DNA Intercalator 3** is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to double-stranded DNA (dsDNA). This property allows for the real-time monitoring of DNA amplification during the PCR process. The fluorescence intensity is directly proportional to the amount of dsDNA present, enabling accurate quantification of the initial template concentration.

The primary advantages of using DNA intercalating dyes like **DNA Intercalator 3** include cost-effectiveness, ease of use, and the flexibility to analyze any DNA target without the need for sequence-specific probes. However, it is crucial to design high-quality primers and perform a melt curve analysis to ensure the specificity of the amplification product, as the dye binds to any dsDNA, including primer-dimers and non-specific products.

## Mechanism of Action

**DNA Intercalator 3** functions by inserting itself between the base pairs of the DNA double helix. In its unbound state in solution, the dye exhibits a low level of fluorescence. Upon intercalation into the dsDNA, the dye undergoes a conformational change that leads to a dramatic increase in its quantum yield, resulting in a strong fluorescent signal. As the PCR progresses, the amount of dsDNA increases exponentially, leading to a proportional increase in the fluorescent signal, which is monitored by the qPCR instrument in real-time.





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## References

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